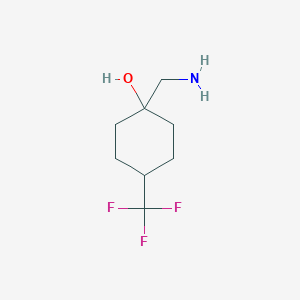
1-Aminomethyl-4-trifluoromethyl-cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)-4-(trifluoromethyl)cyclohexan-1-ol is a chemical compound with a unique structure that includes an aminomethyl group and a trifluoromethyl group attached to a cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(aminomethyl)-4-(trifluoromethyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with aminomethyl and trifluoromethyl reagents under controlled conditions. One common method involves the use of reductive amination, where cyclohexanone is reacted with an aminomethyl reagent in the presence of a reducing agent such as sodium borohydride. The trifluoromethyl group can be introduced using trifluoromethylating agents like trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)-4-(trifluoromethyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted cyclohexanols with various functional groups.
Scientific Research Applications
1-(Aminomethyl)-4-(trifluoromethyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(aminomethyl)-4-(trifluoromethyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(aminomethyl)-3-(trifluoromethyl)cyclohexan-1-ol
- 1-(aminomethyl)-2-(trifluoromethyl)cyclohexan-1-ol
Uniqueness
1-(Aminomethyl)-4-(trifluoromethyl)cyclohexan-1-ol is unique due to the specific positioning of the aminomethyl and trifluoromethyl groups on the cyclohexanol ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its isomers.
Properties
Molecular Formula |
C8H14F3NO |
|---|---|
Molecular Weight |
197.20 g/mol |
IUPAC Name |
1-(aminomethyl)-4-(trifluoromethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)6-1-3-7(13,5-12)4-2-6/h6,13H,1-5,12H2 |
InChI Key |
MWGUIOLJCCBMIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















